

(3S,4S)-Tivantinib: A Comparative Guide to its Cross-Reactivity Profile

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Compound of Interest		
Compound Name:	(3S,4S)-Tivantinib	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of **(3S,4S)**-**Tivantinib**, a small molecule inhibitor initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. Recent research, however, has unveiled a more complex mechanism of action, revealing significant off-target activities that contribute to its cytotoxic effects. This guide objectively compares Tivantinib's performance with other c-MET inhibitors, presenting supporting experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Executive Summary

(3S,4S)-Tivantinib (also known as ARQ 197) was designed to target the c-MET proto-oncogene, a key driver in various cancers.[1][2] While it does inhibit c-MET with a Ki of approximately 355 nM, a growing body of evidence demonstrates that its anti-cancer properties are not solely dependent on this interaction.[3][4][5] Notably, Tivantinib has been shown to inhibit microtubule polymerization and the kinases GSK3α and GSK3β, often at concentrations similar to or lower than those required for c-MET inhibition.[6][7][8] This multi-targeted profile distinguishes Tivantinib from many ATP-competitive c-MET inhibitors, such as Crizotinib, Cabozantinib, Capmatinib, and Savolitinib, which exhibit higher selectivity for their primary target.[9][10][11] This guide will delve into the specifics of this cross-reactivity, providing a clearer understanding of Tivantinib's biological effects.



Comparative Analysis of Inhibitor Potency

The following table summarizes the in vitro potency of **(3S,4S)-Tivantinib** and a selection of alternative c-MET inhibitors. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values, highlight the distinct profiles of these compounds. It is important to note that assay conditions can significantly impact these values.

Inhibitor	Target	IC50 (nM)	Ki (nM)	Mechanism of Action	Key Off- Targets
(3S,4S)- Tivantinib	c-MET	100 - 300 (cell-based) [4]	~355 (cell- free)[3][4][5]	Non-ATP- competitive	Microtubules, GSK3α, GSK3β[6][7]
GSK3α	~170[12]	-	ATP- competitive	-	
GSK3β	~310[12]	-	ATP- competitive	-	
Crizotinib	c-MET	5-20[12][13]	-	ATP- competitive	ALK, ROS1[9]
Cabozantinib	c-MET	~4[14]	-	ATP- competitive	VEGFR2, AXL, RET, KIT[14]
Capmatinib	c-MET	~1.1[9]	-	ATP- competitive	-
Savolitinib	c-MET	~5[9]	-	ATP- competitive	-
PHA-665752	c-MET	4-9[13]	-	ATP- competitive	-

Data Interpretation: The table illustrates that while Tivantinib is a moderately potent c-MET inhibitor, its activity against $GSK3\alpha/\beta$ is comparable. In contrast, inhibitors like Crizotinib and Cabozantinib are potent multi-kinase inhibitors with high affinity for c-MET and other specific



kinases. Capmatinib and Savolitinib are examples of highly selective, ATP-competitive c-MET inhibitors.[9] The similar IC50 values of Tivantinib in both c-MET-dependent and -independent cancer cell lines further support the significant contribution of its off-target activities to its overall cytotoxicity.[10][15]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Purified kinase (e.g., c-MET, GSK3α, GSK3β)
- Kinase-specific substrate
- (3S,4S)-Tivantinib or other test compounds
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- ADP-Glo™ Reagent (Promega)
- Kinase Detection Reagent (Promega)
- White, opaque 384-well plates
- Plate-reading luminometer

Procedure:



- Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
- Assay Setup: To a 384-well plate, add 1 μL of the test compound or DMSO (vehicle control).
 Add 2 μL of the kinase solution and 2 μL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the specific kinase.
- Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
- Reaction Termination: Add 5 µL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- Signal Generation: Add 10 μ L of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and generates a luminescent signal in the presence of luciferase. Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced.
 Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[16]

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture by quantifying the amount of ATP, an indicator of metabolically active cells.

Materials:

- Cancer cell lines (e.g., c-MET-dependent and -independent lines)
- Cell culture medium and supplements
- (3S,4S)-Tivantinib or other test compounds
- Opaque-walled 96-well plates



- CellTiter-Glo® Reagent (Promega)
- Plate-reading luminometer

Procedure:

- Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Treatment: Add serial dilutions of the test compound to the wells. Include a
 vehicle control (DMSO).
- Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
- Assay Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of the cell culture medium in each well.
- Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Data Acquisition: Measure the luminescence using a plate reader.
- Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate
 the percentage of cell viability for each compound concentration relative to the vehicle
 control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[17]
 [18][19]

In Vitro Microtubule Polymerization Assay

This assay measures the effect of compounds on the assembly of microtubules from purified tubulin.

Materials:

Purified tubulin (>97% pure)



- Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP)
- (3S,4S)-Tivantinib or other test compounds (e.g., paclitaxel as a stabilizer, vincristine as a destabilizer)
- Temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm

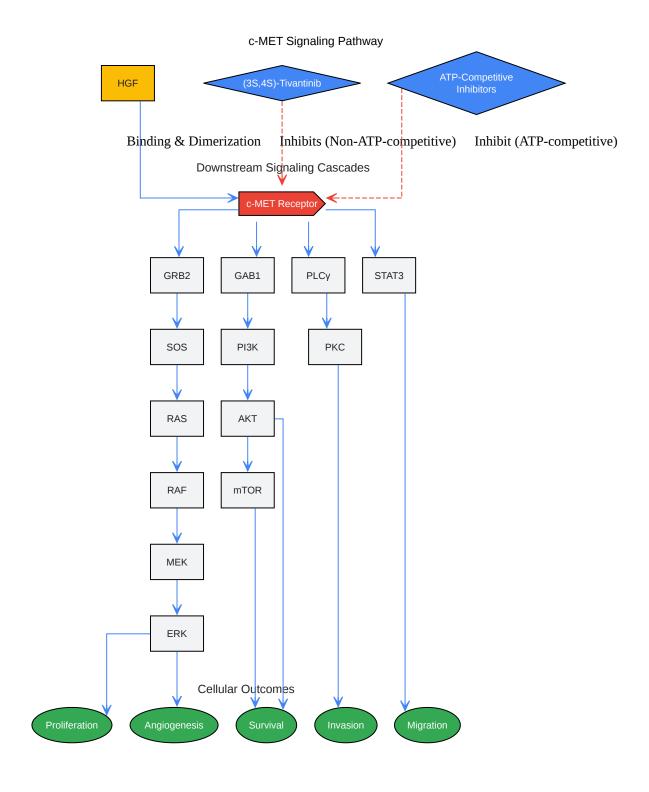
Procedure:

- Compound Preparation: Prepare dilutions of the test compound in polymerization buffer.
- Reaction Setup: In a pre-warmed 96-well plate, add the test compound to the tubulin solution in polymerization buffer.
- Polymerization Monitoring: Immediately begin monitoring the change in absorbance at 340 nm at 37°C for a set period (e.g., 60 minutes). An increase in absorbance indicates microtubule polymerization.
- Data Analysis: Plot the absorbance change over time. Compare the polymerization curves in the presence of the test compound to the control (vehicle) and known microtubule modulators to determine if the compound inhibits or enhances microtubule polymerization.[7]
 [20][21]

Visualizing the Molecular Landscape

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using Graphviz.

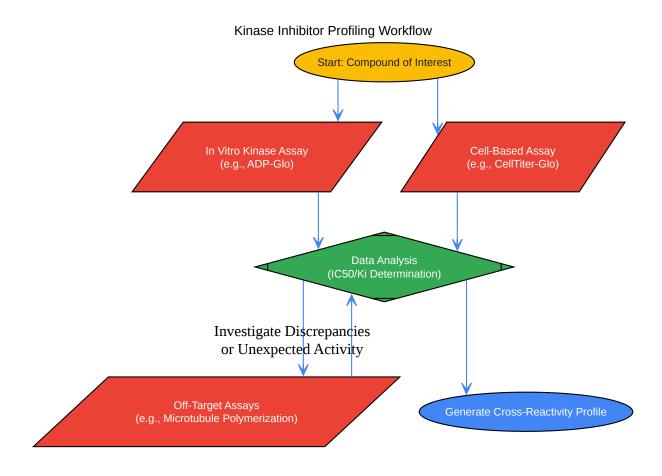




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Caption: c-MET signaling pathway and points of inhibition.





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Caption: Experimental workflow for kinase inhibitor profiling.

Conclusion

The cross-reactivity profile of **(3S,4S)-Tivantinib** is multifaceted, extending beyond its initial designation as a selective c-MET inhibitor. Its ability to potently inhibit microtubule polymerization and GSK3 kinases at clinically relevant concentrations provides a more complete explanation for its observed cytotoxic effects, particularly in cancer cells that are not dependent on the c-MET signaling pathway. This guide provides researchers and drug development professionals with a comparative framework to understand the unique characteristics of Tivantinib in the landscape of c-MET inhibitors. A thorough understanding of a



compound's full target profile is crucial for interpreting preclinical and clinical data, identifying potential mechanisms of resistance, and exploring new therapeutic applications.

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